Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by its unique structure, which includes a cyanomethyl group, a cyclopropylsulfamoyl group, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,5-a]pyridine core, followed by the introduction of the cyanomethyl and cyclopropylsulfamoyl groups. The final step involves the esterification to introduce the ethyl ester group.
Formation of Imidazo[1,5-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with α-haloketones under basic conditions.
Introduction of Cyanomethyl Group: This step involves the reaction of the imidazo[1,5-a]pyridine intermediate with cyanomethyl halides in the presence of a base.
Cyclopropylsulfamoylation: The intermediate is then reacted with cyclopropylsulfonyl chloride in the presence of a base to introduce the cyclopropylsulfamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the cyclopropylsulfamoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a probe to study various biological pathways and mechanisms.
Chemical Biology: Employed in the design of bioactive molecules and drug discovery.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives:
Ethyl 1-[methyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate: Similar structure but with a methyl group instead of a cyanomethyl group.
Ethyl 1-[cyanomethyl(phenyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate: Similar structure but with a phenylsulfamoyl group instead of a cyclopropylsulfamoyl group.
Ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-2-carboxylate: Similar structure but with the carboxylate group at a different position on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can significantly influence its biological activity and chemical properties.
Properties
IUPAC Name |
ethyl 1-[cyanomethyl(cyclopropyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-23-15(20)13-17-14(12-5-3-4-9-18(12)13)24(21,22)19(10-8-16)11-6-7-11/h3-5,9,11H,2,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAJSASMHHGTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)N(CC#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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